5-({2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-4-cyano-N,N,3-trimethylthiophene-2-carboxamide
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Overview
Description
5-({2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-4-cyano-N,N,3-trimethylthiophene-2-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a thiophene ring, and various functional groups such as bromine, cyano, and trifluoromethyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-4-cyano-N,N,3-trimethylthiophene-2-carboxamide typically involves multistep organic synthesis. The process begins with the preparation of the pyrazole and thiophene intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these steps include brominating agents, nitrating agents, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the cyano and trifluoromethyl groups makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The bromine atom in the pyrazole ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology and Medicine
In biology and medicine, the compound’s potential bioactivity is of interest. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors .
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways that regulate various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and thiophene derivatives, such as:
- 4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole
- 4-cyano-N,N,3-trimethylthiophene-2-carboxamide .
Uniqueness
What sets 5-({2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-4-cyano-N,N,3-trimethylthiophene-2-carboxamide apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H17BrF3N5O2S |
---|---|
Molecular Weight |
492.3 g/mol |
IUPAC Name |
5-[2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoylamino]-4-cyano-N,N,3-trimethylthiophene-2-carboxamide |
InChI |
InChI=1S/C17H17BrF3N5O2S/c1-7-10(6-22)15(29-12(7)16(28)25(4)5)23-14(27)9(3)26-8(2)11(18)13(24-26)17(19,20)21/h9H,1-5H3,(H,23,27) |
InChI Key |
GBPAANXBBJSCJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C(C)N2C(=C(C(=N2)C(F)(F)F)Br)C)C(=O)N(C)C |
Origin of Product |
United States |
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